N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been studied for its ability to modulate various biological pathways.
Preparation Methods
The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves several steps. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, oxidants, and reducing agents . For instance, oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has been studied for its potential therapeutic applications in various fields of medicine. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. In chemistry, it is used to modulate biological pathways and has shown promise in reducing the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. In biology, it has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has shown potential in protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. These actions contribute to its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its adamantyl and thiadiazole moieties. Similar compounds include 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione, 5-(1-adamantyl)-3-(benzyl- or 4-substituted benzyl)-1,3,4-thiadiazoline-2-thione, and 5-(1-adamantyl)-3-(4-substituted-1-piperazinylmethyl)-1,3,4-thiadiazoline-2-thiones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-16(15-4-2-1-3-5-15)20-18-22-21-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGBLYAMMSQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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